![molecular formula C17H18N2O2S B2469655 2-(4-甲基苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 313662-58-7](/img/structure/B2469655.png)
2-(4-甲基苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a tetrahydrobenzo[b]thiophene core, which is substituted with a 4-methylbenzamido group and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
科学研究应用
2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, which may lead to the discovery of new drugs.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in various chemical processes.
作用机制
Target of Action
The primary target of 2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is the Polyketide synthase 13 (Pks 13) . Pks 13 is involved in the synthesis of mycolic acid, a crucial component of the cell wall of Mycobacterium tuberculosis . Another potential target is the STING protein , an immune-associated protein that plays a crucial role in innate immune responses .
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. In the case of Pks 13, the compound inhibits the synthesis of mycolic acid, thereby disrupting the integrity of the bacterial cell wall . For the STING protein, the compound acts as an agonist, triggering the activation of downstream signaling molecules (TBK1 and IRF3) of STING .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s antitubercular activity could be influenced by factors such as the bacterial resistance profile and the patient’s immune status . Similarly, the compound’s antitumor efficacy via STING activation could be influenced by the tumor microenvironment
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves the following steps:
Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors, such as 1,4-dicarbonyl compounds, using sulfurizing agents like phosphorus pentasulfide (P4S10) in the Paal–Knorr reaction.
Introduction of the 4-Methylbenzamido Group: The tetrahydrobenzo[b]thiophene core can be further functionalized by reacting it with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the 4-methylbenzamido derivative.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of 2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water as solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran as solvents.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
相似化合物的比较
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzo[b]thiophene ring.
Thiophene derivatives: Compounds with a thiophene ring system that exhibit similar chemical properties and reactivity.
Uniqueness
2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the 4-methylbenzamido and carboxamide groups enhances its potential for interactions with biological targets and its utility in various scientific applications .
属性
IUPAC Name |
2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-10-6-8-11(9-7-10)16(21)19-17-14(15(18)20)12-4-2-3-5-13(12)22-17/h6-9H,2-5H2,1H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJRTUWMOKECEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2469574.png)
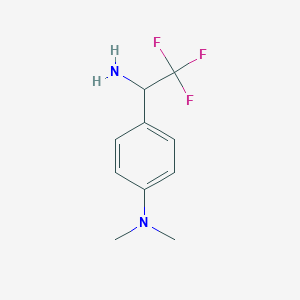
![N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)
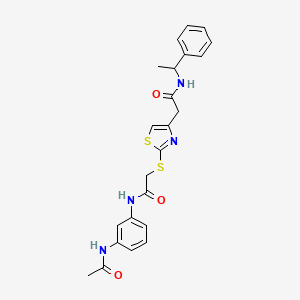
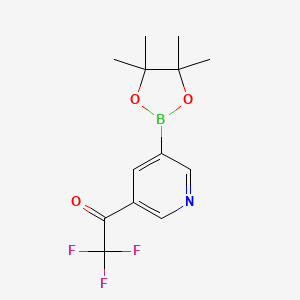
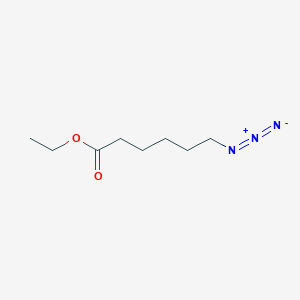
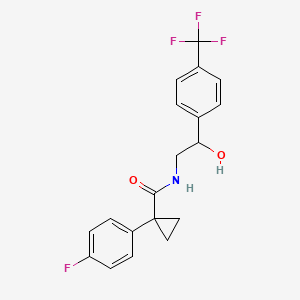
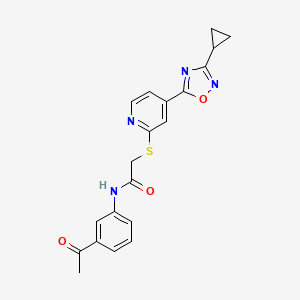
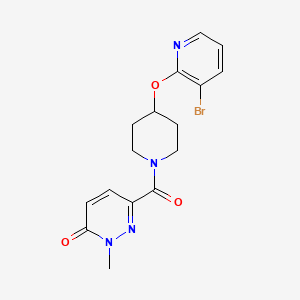
![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2469589.png)
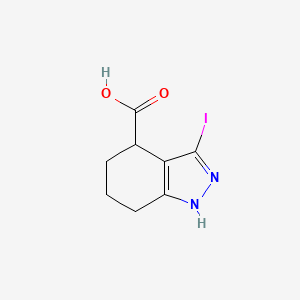
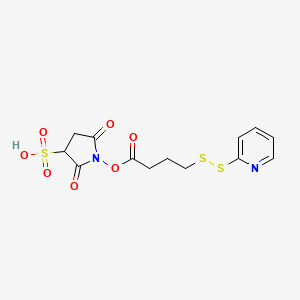
![1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}ethan-1-one](/img/structure/B2469594.png)
